

# An In-Depth Technical Guide to 4-Methoxybenzaldehyde Oxime: Synthesis, Characterization, and Applications

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## Compound of Interest

Compound Name: 4-Methoxybenzaldehyde oxime

CAS No.: 3235-04-9

Cat. No.: B1310809

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This guide provides a comprehensive technical overview of **4-Methoxybenzaldehyde Oxime** (p-Anisaldehyde Oxime), a versatile chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core properties, synthesis protocols, analytical characterization, and key applications, with a focus on the causal reasoning behind its synthetic utility.

## Core Properties and Molecular Structure

**4-Methoxybenzaldehyde oxime** is an organic compound derived from the condensation of 4-methoxybenzaldehyde and hydroxylamine. The presence of the methoxy group on the benzene ring and the oxime functionality are central to its chemical reactivity and utility as a synthetic building block.

The molecule exists as a mixture of (E) and (Z) stereoisomers due to the restricted rotation around the C=N double bond, though the (E)-isomer is generally more stable.

## Quantitative Data Summary

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	[1][2][3]
Molecular Weight	151.16 g/mol	[2][3]
Monoisotopic Mass	151.063328530 Da	[2]
CAS Number	3235-04-9 (for mixture/unspecified)	[1][2]
3717-22-4 ((Z)-isomer)	[3]	
3717-21-3 ((E)-isomer)	[2]	
Appearance	White powder/crystalline solid	[3]
Synonyms	p-Anisaldehyde oxime, p-Methoxybenzaldehyde oxime, Anisaldoxime	[1][2]

## Synthesis of 4-Methoxybenzaldehyde Oxime

The standard synthesis of **4-methoxybenzaldehyde oxime** is a classic oximation reaction, involving the condensation of 4-methoxybenzaldehyde with hydroxylamine. The most common laboratory precursor for hydroxylamine is its hydrochloride salt (NH<sub>2</sub>OH·HCl), which requires a base to liberate the free nucleophile.

### Experimental Protocol: Base-Catalyzed Oximation

This protocol is adapted from standard procedures for the synthesis of benzaldehyde oximes. [4]

Materials:

- 4-Methoxybenzaldehyde (1.0 eq)
- Hydroxylamine hydrochloride (NH<sub>2</sub>OH·HCl) (1.2 eq)
- Sodium hydroxide (NaOH) (1.2 eq)

- Ethanol (95%)
- Deionized Water
- Round-bottom flask with reflux condenser
- Magnetic stirrer with hotplate

#### Procedure:

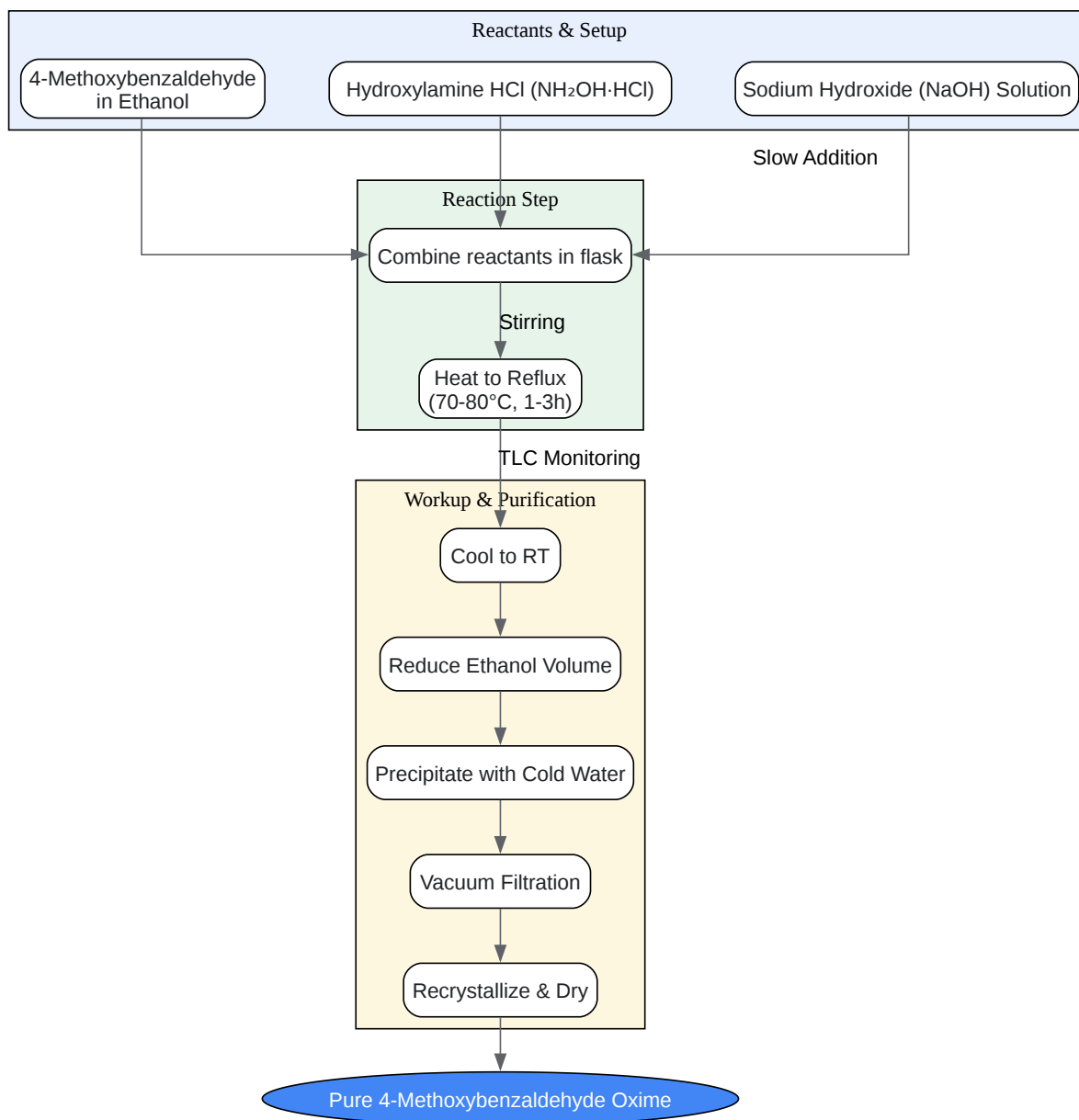
- **Dissolution:** In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1.0 eq) in ethanol (approximately 5-10 mL per mmol of the aldehyde).
- **Addition of Hydroxylamine:** To this stirring solution, add hydroxylamine hydrochloride (1.2 eq).
- **Base Addition:** Slowly add an aqueous solution of sodium hydroxide (1.2 eq) to the mixture. The base is crucial as it deprotonates the hydroxylammonium ion ( $\text{NH}_3\text{OH}^+\text{Cl}^-$ ) to generate free hydroxylamine ( $\text{NH}_2\text{OH}$ ), which is the active nucleophile.
- **Reaction:** Heat the mixture to reflux (typically 70-80°C). Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting aldehyde spot is consumed (usually 1-3 hours).
- **Workup & Isolation:** a. Cool the reaction mixture to room temperature. b. Reduce the volume of ethanol using a rotary evaporator. c. Add cold deionized water to the concentrated mixture to precipitate the crude oxime product. d. Collect the white precipitate by vacuum filtration using a Buchner funnel.
- **Purification:** Wash the collected solid with cold water to remove inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure **4-methoxybenzaldehyde oxime**. Dry under vacuum.

## Causality and Experimental Rationale

- **Nucleophilic Attack:** The reaction mechanism begins with the nucleophilic attack of the nitrogen atom of free hydroxylamine on the electrophilic carbonyl carbon of the aldehyde.

- **Role of Base:** Hydroxylamine is used as its hydrochloride salt for stability. A base (like NaOH or pyridine) is required to neutralize the HCl and generate the free, more nucleophilic hydroxylamine in situ.[5]
- **pH Control:** The reaction rate is pH-dependent. The medium must be slightly acidic to basic to have a sufficient concentration of free hydroxylamine without fully protonating the aldehyde's carbonyl group, which would inhibit the initial nucleophilic attack.[5]
- **Dehydration:** The initial addition product, a carbinolamine intermediate, is unstable and readily undergoes acid- or base-catalyzed dehydration to form the stable C=N double bond of the oxime.[5]

## Synthesis Workflow Diagram



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Caption: Workflow for the synthesis of **4-Methoxybenzaldehyde Oxime**.

## Analytical Characterization

Confirming the identity and purity of the synthesized product is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for the different protons in the molecule. Expected signals (in CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) include:
  - A singlet for the methoxy (-OCH<sub>3</sub>) protons, typically around 3.8 ppm.
  - Two doublets for the aromatic protons on the benzene ring, characteristic of a 1,4-disubstituted pattern (an AA'BB' system), usually between 6.8 and 7.6 ppm.
  - A singlet for the imine proton (-CH=N), often downfield around 8.1 ppm.
  - A broad singlet for the oxime hydroxyl proton (-OH), which can vary in chemical shift and may exchange with D<sub>2</sub>O.[6]
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the methoxy carbon, the four unique aromatic carbons, the imine carbon, and the ipso-carbons.[7]
- Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M<sup>+</sup>) corresponding to its molecular weight (m/z ≈ 151).

## Chemical Reactivity & Synthetic Utility

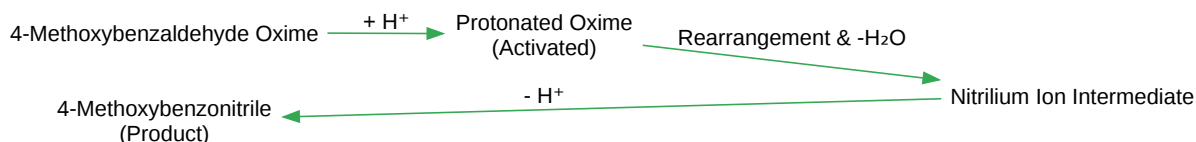
The utility of **4-methoxybenzaldehyde oxime** stems from the reactivity of the oxime group, which can be transformed into other valuable functional groups.

### The Beckmann Rearrangement

The most significant reaction of aldoximes and ketoximes is the Beckmann rearrangement.[8] [9] For an aldoxime like **4-methoxybenzaldehyde oxime**, this acid-catalyzed reaction typically yields a primary amide or, more commonly, dehydrates to a nitrile. However, the classical Beckmann rearrangement transforms a ketoxime into a secondary amide.[8] The reaction on an aldoxime is a pathway to N-substituted formamides or, with fragmentation, nitriles.

Mechanism (Acid-Catalyzed):

- Activation: The hydroxyl group of the oxime is protonated by a strong acid (e.g.,  $\text{H}_2\text{SO}_4$ ,  $\text{PCl}_5$ ) to form a good leaving group (e.g.,  $-\text{OH}_2^+$ ).<sup>[10]</sup>
- Rearrangement & Water Loss: A concerted migration of the group anti-periplanar to the leaving group occurs. For an aldoxime, this is the hydrogen atom. This migration to the electron-deficient nitrogen atom occurs simultaneously with the departure of the leaving group (water).<sup>[10][11]</sup>
- Intermediate Formation: This step forms a nitrilium ion intermediate.
- Hydrolysis/Deprotonation:
  - Amide Formation: The nitrilium ion is attacked by water, and after tautomerization, an N-substituted amide is formed.
  - Nitrile Formation: More commonly for aldoximes, the intermediate is deprotonated to yield the corresponding nitrile (4-methoxybenzoxime).<sup>[2]</sup>



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Caption: Simplified mechanism of nitrile formation via Beckmann rearrangement.

This reactivity makes **4-methoxybenzaldehyde oxime** a valuable precursor for synthesizing 4-methoxybenzoxime and 4-methoxybenzamide, which are themselves important intermediates in pharmaceuticals and agrochemicals.<sup>[3]</sup>

## Applications in Drug Development & Research

**4-Methoxybenzaldehyde oxime** and its parent aldehyde are versatile starting materials in medicinal chemistry.

- **Pharmaceutical Intermediates:** The compound serves as a building block for more complex molecules. For instance, derivatives are used in the synthesis of combretastatin analogs, which are known tubulin polymerization inhibitors with potential anticancer activity.[4] The oxime can be a scaffold for introducing various substituents via cross-coupling reactions to explore structure-activity relationships.[4]
- **Biologically Active Derivatives:** The oxime moiety itself is found in various biologically active compounds. Modifications of **4-methoxybenzaldehyde oxime** can lead to derivatives with potential antibacterial, antifungal, or anti-inflammatory properties.[3][12] For example, thiosemicarbazones derived from 4-methoxybenzaldehyde have shown promising antibacterial activity.[12]
- **Analytical Chemistry:** It can be used as a reagent for detecting and quantifying aldehydes in various samples, which is crucial for quality control processes.[3]

## Safety and Handling

**4-Methoxybenzaldehyde oxime** must be handled with appropriate care in a laboratory setting.

- **GHS Hazard Statements:** According to supplier safety data, the compound is classified with the following hazards:
  - H302: Harmful if swallowed.[2]
  - H312: Harmful in contact with skin.[2]
  - H315: Causes skin irritation.[2]
  - H319: Causes serious eye irritation.[2]
  - H332: Harmful if inhaled.[2]
  - H335: May cause respiratory irritation.[2]

- Precautions: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

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